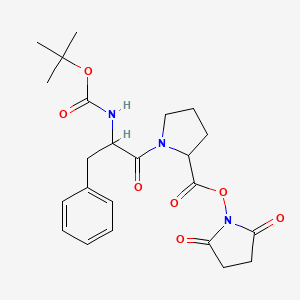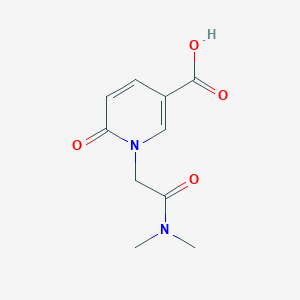
(2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide
Descripción general
Descripción
(2-Morpholin-4-yl-ethyl)triphenylphosphonium iodide, also known as MEPPI, is an organophosphonium salt that has been used in a variety of scientific research applications. It is a colorless solid that has a melting point of approximately 80°C and is soluble in organic solvents. MEPPI has been used in a variety of research applications, including organic synthesis, catalysis, and as an effective reagent for the deprotection of aldehydes in the synthesis of peptides. In addition, MEPPI has been used as a reagent in the synthesis of a variety of compounds, such as peptides, polymers, and small molecules.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- The compound has been used in the synthesis of various organic molecules. For instance, a study by Akkurt et al. (2005) involved synthesizing a related compound using 1-(2-morpholinoethyl)benzimidazole and ethyl iodide. This study highlights its role in forming complex organic structures with potential applications in various chemical processes (Akkurt et al., 2005).
Applications in Cancer Research
- Mironov et al. (2021) discussed the design of phosphonium salts, including derivatives of 2-hydroxypropyltriphenylphosphonium iodides, for targeted delivery into mitochondria of tumor cells, indicating its potential use in cancer therapy (Mironov et al., 2021).
Organic Synthesis and Pharmaceuticals
- Research by Ovakimyan et al. (2014) showed the use of similar triphenylphosphonium iodide compounds in organic synthesis, specifically in reactions with alkanethiols, underlining their utility in creating diverse organic compounds (Ovakimyan et al., 2014).
- Xu et al. (2015) developed a one-pot, three-component process involving quaternary phosphonium salts to synthesize compounds used as intermediates for aurora 2 kinase inhibitors, a class of pharmaceuticals (Xu et al., 2015).
Antitumor Properties
- Dubois et al. (1978) evaluated the antitumor properties of phosphonium salts, including 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyltriphenylphosphonium bromide, demonstrating significant activity in lymphocytic leukemia (Dubois et al., 1978).
Catalysis and Synthesis
- Shi et al. (2008) investigated the use of phosphine-functionalized imidazolium iodides in palladium-catalyzed aminations of aryl halides. This research shows the utility of these compounds in facilitating important chemical reactions (Shi et al., 2008).
Propiedades
IUPAC Name |
2-morpholin-4-ylethyl(triphenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NOP.HI/c1-4-10-22(11-5-1)27(23-12-6-2-7-13-23,24-14-8-3-9-15-24)21-18-25-16-19-26-20-17-25;/h1-15H,16-21H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUQPLUXNARPLK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27INOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-Fluorothian-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531495.png)
![2-[(1E)-prop-1-en-1-yl]pyrrolidine hydrochloride](/img/structure/B1531497.png)
![3-Fluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B1531498.png)
![N-[2-(4-bromophenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B1531499.png)
![3-[(2-Fluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1531501.png)
![4-[(2-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1531502.png)
![1-[(1-fluorocyclopentyl)methyl]-2-methyl-1H-imidazole](/img/structure/B1531506.png)
![N-[(1R,2R)-2-fluorocyclohexyl]oxolan-3-amine](/img/structure/B1531507.png)


